1-Amino-3-(2,4-dichlorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(2,4-dichlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H11Cl2NO It is a chiral molecule that contains both an amino group and a hydroxyl group, making it an amino alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(2,4-dichlorophenyl)propan-2-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogenation over a palladium catalyst, to yield the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysis. Biocatalytic methods offer advantages such as high enantioselectivity and milder reaction conditions compared to traditional chemical synthesis . Enzymes such as carbonyl reductases can be employed to achieve the desired transformation with high efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(2,4-dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitro group in the intermediate can be reduced to an amino group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogenation over palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the amino alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-(2,4-dichlorophenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 1-Amino-3-(2,4-dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: Similar structure but with the amino group at a different position.
2-Amino-1-(2,4-dichlorophenyl)propan-1-ol: Another isomer with different positioning of functional groups
Uniqueness
1-Amino-3-(2,4-dichlorophenyl)propan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in enantioselective synthesis and studies.
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-amino-3-(2,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-2-1-6(9(11)4-7)3-8(13)5-12/h1-2,4,8,13H,3,5,12H2 |
InChI Key |
HSNXWSRFIHMEMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.